molecular formula C26H20N2O2 B13125003 3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline CAS No. 661465-89-0

3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline

Cat. No.: B13125003
CAS No.: 661465-89-0
M. Wt: 392.4 g/mol
InChI Key: ATNZFNJEOBJQDL-UHFFFAOYSA-N
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Description

3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]oxazol-2-yl)-4-methoxy-N,N-diphenylaniline stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its methoxy and diphenylaniline groups contribute to its versatility in various applications, making it a valuable compound in scientific research .

Biological Activity

3-(1,3-Benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A benzoxazole moiety known for its biological activity.
  • A methoxy group that may enhance its solubility and bioavailability.
  • Diphenylamine structure contributing to its electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

A study on similar benzoxazole derivatives revealed promising antimicrobial effects against various pathogens. For instance, certain derivatives demonstrated significant inhibition of quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in treating infections resistant to conventional antibiotics .

Anticancer Activity

In vitro studies have shown that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds derived from benzoxazole have been noted for their ability to inhibit kinases involved in cancer progression .

Case Studies

  • Inhibition of MERS-CoV : A related study on benzothiazole derivatives indicated that modifications similar to those found in this compound could yield compounds with potent inhibitory effects against MERS-CoV. One derivative showed an IC50 value of 0.09 μM, highlighting the potential for developing antiviral agents .
  • Quorum Sensing Inhibition : Another study demonstrated that specific benzoxazole derivatives can inhibit biofilm formation and swarming motility in Pseudomonas aeruginosa, suggesting a mechanism by which these compounds could combat bacterial infections .

Research Findings

Biological ActivityIC50 Value (μM)Reference
Inhibition of MERS-CoV0.09
Quorum Sensing InhibitionNot specified
Antimicrobial against Pseudomonas aeruginosaSignificant inhibition observed

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been shown to modulate kinase activity, which is crucial in various signaling pathways associated with cell growth and survival.
  • Interference with Quorum Sensing : By disrupting bacterial communication systems, these compounds can reduce virulence factors and biofilm formation.

Properties

CAS No.

661465-89-0

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)-4-methoxy-N,N-diphenylaniline

InChI

InChI=1S/C26H20N2O2/c1-29-24-17-16-21(18-22(24)26-27-23-14-8-9-15-25(23)30-26)28(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3

InChI Key

ATNZFNJEOBJQDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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